molecular formula C6H8FN3 B13978522 N-ethyl-5-fluoropyrimidin-4-amine

N-ethyl-5-fluoropyrimidin-4-amine

Cat. No.: B13978522
M. Wt: 141.15 g/mol
InChI Key: OFWCGSDORDMVEW-UHFFFAOYSA-N
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Description

N-ethyl-5-fluoropyrimidin-4-amine is a chemical compound with the molecular formula C6H8FN3 It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-ethyl-5-fluoropyrimidin-4-amine typically involves the cyclization of appropriate precursors. One effective method involves the use of formamide instead of formamidine acetate. The general procedure includes passing ammonia gas through a solution of methyl 2-fluoro-3-oxovalerate in formamide, followed by the addition of sodium methoxide in methanol. The reaction mixture is then heated, and the product is extracted and purified .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of cost-effective reagents, and efficient purification techniques, would apply.

Chemical Reactions Analysis

Types of Reactions

N-ethyl-5-fluoropyrimidin-4-amine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: It can participate in nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines, thiols, or halides can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-ethyl-5-fluoropyrimidin-4-oxide, while substitution reactions can produce various substituted pyrimidine derivatives.

Scientific Research Applications

N-ethyl-5-fluoropyrimidin-4-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-ethyl-5-fluoropyrimidin-4-amine involves its interaction with specific molecular targets. As a pyrimidine derivative, it can inhibit certain enzymes by binding to their active sites. This inhibition can disrupt metabolic pathways, leading to various biological effects. For example, pyrimidine derivatives are known to act as mitochondrial complex I electron transport inhibitors, affecting cellular respiration .

Comparison with Similar Compounds

Similar Compounds

  • 5-Fluoropyrimidin-4-amine
  • 2-Chloro-5-fluoropyrimidine
  • 6-Ethyl-5-fluoropyrimidin-4-ol

Uniqueness

N-ethyl-5-fluoropyrimidin-4-amine is unique due to its specific ethyl and fluorine substitutions on the pyrimidine ring. These substitutions confer distinct chemical properties, such as increased lipophilicity and altered reactivity, making it valuable for specific applications in research and industry .

Properties

Molecular Formula

C6H8FN3

Molecular Weight

141.15 g/mol

IUPAC Name

N-ethyl-5-fluoropyrimidin-4-amine

InChI

InChI=1S/C6H8FN3/c1-2-9-6-5(7)3-8-4-10-6/h3-4H,2H2,1H3,(H,8,9,10)

InChI Key

OFWCGSDORDMVEW-UHFFFAOYSA-N

Canonical SMILES

CCNC1=NC=NC=C1F

Origin of Product

United States

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